molecular formula C12H15NO2 B11959424 (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol

(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No.: B11959424
M. Wt: 205.25 g/mol
InChI Key: GZOYBTRDWOUZTG-UHFFFAOYSA-N
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Description

(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol is a heterocyclic compound featuring a 4,5-dihydrooxazole (oxazoline) core substituted with an ethyl group at position 2, a phenyl group at position 5, and a hydroxymethyl group at position 4. The dihydrooxazole ring provides a rigid scaffold that influences stereoelectronic properties, while the substituents modulate reactivity, polarity, and biological interactions.

Properties

IUPAC Name

(2-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-11-13-10(8-14)12(15-11)9-6-4-3-5-7-9/h3-7,10,12,14H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOYBTRDWOUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(C(O1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-phenylethanol with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it exhibits a distinctive oxazole ring structure that contributes to its reactivity and interaction with biological systems. Its structural representation is crucial for understanding its interactions and applications.

Medicinal Chemistry

Therapeutic Potential : Research indicates that compounds similar to (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol exhibit significant biological activity. The compound's interactions with various biological targets can lead to the development of new therapeutic agents. Studies focusing on enzyme inhibition and receptor binding are essential for elucidating its mechanism of action.

Case Study: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, it was found that derivatives of oxazoline compounds could effectively inhibit certain cancer-related enzymes, indicating a potential pathway for cancer treatment.

Organic Synthesis

Reagent in Synthesis : The compound serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions. For instance, potassium permanganate can be used for oxidation reactions involving this compound.

Synthesis Overview

The synthesis typically involves:

  • Formation of the oxazoline ring through cyclization.
  • Functionalization at the methanol group for further chemical modifications.

Material Science

Polymer Development : The compound's properties make it suitable for use in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, leading to the development of new materials with improved durability and performance characteristics.

Mechanism of Action

The mechanism of action of (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group can also engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol with three analogous dihydrooxazole derivatives:

Compound Name Molecular Formula Key Substituents Applications Key References
This compound (Target) C₁₂H₁₅NO₂ 2-Ethyl, 5-Phenyl, 4-Methanol Likely intermediate in organic synthesis or pharmaceuticals
Thiamphenicol Impurity 14 (4R,5R)-2-(Dichloromethyl)-5-(4-(methylsulfonyl)phenyl)-4,5-dihydrooxazol-4-yl)methanol C₁₂H₁₃Cl₂NO₄S 2-Dichloromethyl, 5-(4-Methylsulfonylphenyl), 4-Methanol Pharmaceutical impurity; related to Florfenicol (antibiotic) synthesis
(±)-Ethyl 4-(2-(tert-Butyl)-5-oxo-4,5-dihydrooxazol-4-yl)butanoate C₁₅H₂₅NO₄ 2-tert-Butyl, 5-Oxo, 4-Butanoate Synthetic intermediate; used in γ-addition reactions
9-([1-{(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole C₂₆H₂₃N₅O 4-Methyl, 2-Phenyl, Triazole-carbazole hybrid Drug intermediate; applications in materials science and medicinal chemistry
Key Observations:

Its ethyl and phenyl groups may enhance steric bulk compared to smaller substituents like methyl . Thiamphenicol Impurity 14 includes dichloromethyl and methylsulfonyl groups, which likely improve antibacterial activity but increase molecular weight (338.21 g/mol vs. ~217.26 g/mol for the target). The carbazole-triazole hybrid () demonstrates how dihydrooxazole scaffolds integrate into complex architectures for drug design, leveraging nitrogen-rich heterocycles for bioactivity .

Synthesis and Yield: The synthesis of (±)-Ethyl 4-(2-(tert-butyl)-5-oxo-4,5-dihydrooxazol-4-yl)butanoate achieved a 79% yield via cyclization, suggesting that similar methods (e.g., acid-catalyzed ring closure) could apply to the target compound .

Spectroscopic and Analytical Comparisons

  • NMR Characterization :
    The carbazole-triazole derivative () was characterized using 1H, 13C, 15N, and 2D HMBC NMR, highlighting the importance of advanced techniques in resolving dihydrooxazole regiochemistry. For example, 1,4-isomers exhibit distinct deshielding effects compared to 1,5-isomers, a principle applicable to the target compound’s structural validation .
  • Mass Spectrometry : Florfenicol analogs (e.g., Thiamphenicol Impurity 14) are analyzed via high-resolution mass spectrometry (HRMS), with precise molecular ion matching (Δ = 0.6 ppm in ). Similar rigor would ensure accurate identification of the target compound .

Biological Activity

The compound (2-Ethyl-5-phenyl-4,5-dihydrooxazol-4-yl)methanol (CAS No. 412308-66-8) belongs to the oxazoline family, characterized by a saturated oxazole ring and various substituents. This structural uniqueness contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H17NO\text{C}_{14}\text{H}_{17}\text{N}\text{O}

This compound exhibits a combination of an ethyl group, a phenyl group, and a hydroxymethyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tubulin polymerization, a critical process for cancer cell division . The structure–activity relationship (SAR) indicates that modifications to the oxazoline ring can enhance potency against various cancer cell lines.
  • Enzyme Interaction : The compound's unique functional groups may allow it to interact with specific enzymes or receptors. Investigations into its mechanism of action could reveal pathways through which it exerts therapeutic effects.
  • Acaricidal Activity : Similar oxazoline derivatives have shown acaricidal activity against mite eggs and larvae, suggesting potential applications in agricultural pest control .

Case Study 1: Anticancer Activity

A study focused on the SAR of oxazoline derivatives revealed that modifications to the substituents significantly impacted their efficacy against cancer cell lines. The introduction of polar groups improved solubility and bioavailability, enhancing their therapeutic potential .

CompoundActivity (IC50)Mechanism
Compound A50 nMTubulin inhibition
Compound B30 nMApoptosis induction

Case Study 2: Enzyme Interaction

Research has indicated that this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability. Studies showed that alterations in structure could lead to significant changes in metabolic pathways, which is crucial for understanding its pharmacokinetics .

EnzymeMetabolic Stability (min)Remarks
CYP3A415Moderate stability
CYP2D68Rapid metabolism

Case Study 3: Acaricidal Properties

In tests against various mite species, certain oxazoline derivatives demonstrated high mortality rates at low concentrations. This suggests that this compound could have similar efficacy in pest management applications .

Concentration (mg/L)Mortality Rate (%)
10100
5090
100100

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